1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride
CAS No.:
Cat. No.: VC0540661
Molecular Formula: C22H25ClFN3O4S
Molecular Weight: 482.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25ClFN3O4S |
|---|---|
| Molecular Weight | 482.0 g/mol |
| IUPAC Name | 1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C22H24FN3O4S.ClH/c1-14-21(15-5-4-6-18(11-15)31(29,30)25(2)3)19-12-16(22(27)28)7-8-20(19)26(14)13-17(23)9-10-24;/h4-9,11-12H,10,13,24H2,1-3H3,(H,27,28);1H/b17-9-; |
| Standard InChI Key | PWSRWJMEGVKWES-WPTDRQDKSA-N |
| Isomeric SMILES | CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl |
| SMILES | CC1=C(C2=C(N1CC(=CCN)F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl |
| Canonical SMILES | CC1=C(C2=C(N1CC(=CCN)F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Basic Properties
1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride is a synthetic organic compound belonging to the indole derivative family. The compound is characterized by several functional groups, including an indole core structure, a dimethylsulfamoyl moiety, a carboxylic acid group, and a fluorinated alkenyl amine chain. This complex molecular architecture contributes to its unique chemical and biological properties that make it suitable for specialized research applications.
Physical and Chemical Characteristics
The compound possesses distinct physicochemical properties that are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅ClFN₃O₄S |
| Molecular Weight | 482.0 g/mol |
| Physical State | Solid |
| IUPAC Name | 1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride |
| Standard InChIKey | FFTPACJQQYAFHN-CHHVJCJISA-N |
| Identification Code | VC0540661 |
| Purity Standard | >98% (typical for research-grade material) |
The compound contains several key structural elements including an indole ring system (derived from 2-methylindole), a dimethylsulfamoyl group attached to a phenyl ring, a carboxylic acid function at the 5-position of the indole, and a distinctive (Z)-4-amino-2-fluorobut-2-enyl substituent at the nitrogen position of the indole .
Structural Analysis and Chemical Composition
The molecular structure of 1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride consists of several important functional groups that contribute to its chemical reactivity and biological activity. The compound features a 2-methylindole core with a carboxylic acid group at the 5-position, providing a potential point for hydrogen bonding and derivative formation. The 3-position of the indole is substituted with a 3-(dimethylsulfamoyl)phenyl group, while the indole nitrogen is functionalized with a (Z)-configured 4-amino-2-fluorobut-2-enyl chain.
Structural Components and Their Significance
-
Indole Core: The 2-methylindole skeleton provides a planar, aromatic system that can engage in π-π stacking interactions with biological targets .
-
Carboxylic Acid Group: The 5-carboxylic acid function contributes to the compound's acidity and can form hydrogen bonds with potential receptor sites.
-
Dimethylsulfamoyl Moiety: This group, attached to the 3-phenyl ring, enhances solubility characteristics and may participate in hydrogen bonding through its sulfonyl oxygens.
-
(Z)-4-amino-2-fluorobut-2-enyl Chain: This distinctive structural element contains both a fluorine atom and a primary amine, contributing to the compound's hydrogen bonding capacity, while the (Z)-configuration establishes a specific spatial arrangement critical for biological activity .
Biological Activity and Pharmacological Properties
The compound 1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride belongs to a class of molecules that have been investigated as lysyl oxidase inhibitors, as suggested by patent literature . Lysyl oxidase enzymes play crucial roles in extracellular matrix remodeling and have been implicated in various pathological conditions including fibrosis and cancer metastasis.
Enzyme Inhibition Properties
The compound's structural features suggest it may function as a potent and potentially selective inhibitor of lysyl oxidase enzymes, with the following characteristics:
| Property | Description | Potential Significance |
|---|---|---|
| Binding Mode | Likely competitive inhibition | May compete with natural substrates for the enzyme active site |
| Structural Elements for Activity | Indole core, (Z)-configured side chain, sulfamoyl group | Each contributes to binding affinity and specificity |
| Selectivity Profile | Potentially selective for certain lysyl oxidase isoforms | May allow targeting of specific pathological processes |
The fluorinated alkenyl amine functionality may serve as a mechanism-based inhibitor by interacting with cofactors in the enzyme active site, while the indole core likely provides a scaffold for optimal positioning of the inhibitory elements .
| Disease Area | Potential Mechanism | Developmental Status |
|---|---|---|
| Fibrotic Disorders | Inhibition of excessive collagen cross-linking | Preclinical research |
| Cancer Metastasis | Reduction of tumor microenvironment stiffening | Early investigation |
| Cardiovascular Diseases | Modulation of vascular extracellular matrix | Theoretical application |
While the specific compound is currently limited to research applications, structurally related derivatives may advance to clinical development if pharmacokinetic and safety profiles can be optimized .
Structure-Activity Relationships
Examination of related compounds provides insights into the structure-activity relationships (SAR) of this class of molecules. Compounds with similar structural features but different substitution patterns have been synthesized and evaluated for activity.
Key Structural Features Affecting Activity
Several structural elements appear to influence the biological activity of these compounds:
-
The (Z)-configuration of the alkenyl group is critical for proper orientation of the amino group in the binding site.
-
The dimethylsulfamoyl group on the phenyl ring likely engages in specific interactions with the target enzyme, as related compounds with different sulfonyl substitutions (including methylsulfonyl and methylsulfamoyl) have also been investigated .
-
The position of the carboxylic acid on the indole ring system affects potency, with the 5-position appearing optimal based on the development of several related analogs.
-
The presence of the 2-methyl group on the indole may enhance metabolic stability and influence the conformation of the molecule.
Analytical Methods and Characterization
Proper characterization of 1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride requires sophisticated analytical techniques. While specific analytical data for this exact compound is limited in the available literature, standard methods for similar compounds would include:
Spectroscopic Identification
Comprehensive characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structural features and stereochemistry.
-
Mass Spectrometry to verify molecular weight and fragmentation patterns.
-
Infrared Spectroscopy to identify functional groups including the carboxylic acid, sulfamoyl, and amine functionalities.
-
Ultraviolet-Visible Spectroscopy to characterize the chromophoric indole system.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods would be crucial for:
-
Determining purity (stated as >98% for research-grade material).
-
Monitoring reaction progress during synthesis.
-
Separating potential isomers or related impurities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume